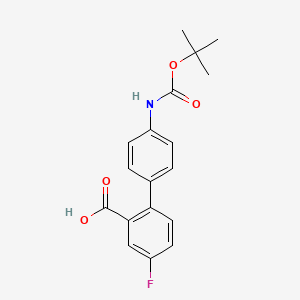
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% (2-Amino-5-fluorobenzoic acid, 4-BOC, 95%) is an organic compound belonging to the family of aromatic fluorobenzoic acids. It is a synthetic organic compound that is used in a variety of scientific research applications. This compound is often used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a building block for peptide synthesis and as a substrate for various bioconjugation reactions. In addition, it is used in various studies of biochemical and physiological effects. For example, this compound has been used in studies of the effect of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs.
Mecanismo De Acción
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is an organic compound that acts as a substrate for various bioconjugation reactions. It is a substrate for the enzyme transglutaminase, which catalyzes the formation of covalent bonds between proteins. In addition, it can be used as a substrate for the enzyme peptidyl transferase, which catalyzes the formation of peptide bonds between amino acids.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% is used in various studies of biochemical and physiological effects. It has been used in studies of the effects of different environmental factors on the expression of genes and proteins. It has also been used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it has been used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% has several advantages for lab experiments. It is a highly pure compound with a high yield of the two-step reaction. In addition, it is a versatile compound that can be used in a variety of scientific research applications, including studies of biochemical and physiological effects. However, it is important to note that this compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95%. It could be used in further studies of the effects of different environmental factors on the expression of genes and proteins. It could also be used in studies of the regulation of metabolic pathways and the development of new drugs. In addition, it could be used in studies of the effects of different drugs on the body, including the effects on the immune system and the cardiovascular system. Finally, it could be used in studies of the effects of different drugs on the brain, including the effects on cognition and behavior.
Métodos De Síntesis
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid, 95% can be synthesized by a two-step reaction. The first step involves the reaction of 4-bromo-2-nitrobenzenesulfonic acid with 4-aminophenol in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting 4-bromo-2-aminophenol with 5-fluorobenzoic acid in the presence of a base, such as potassium carbonate. The yield of the two-step reaction is approximately 95%.
Propiedades
IUPAC Name |
5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(19)10-15(14)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQXJSFUFKDIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


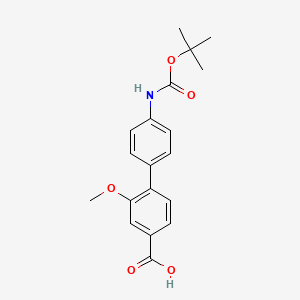


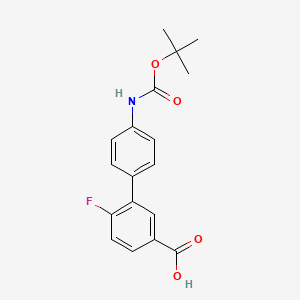

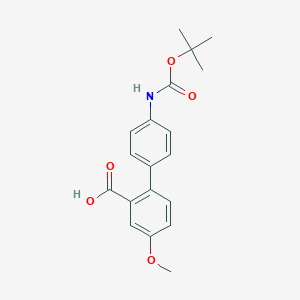

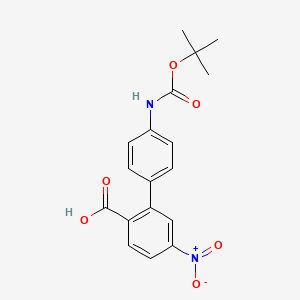

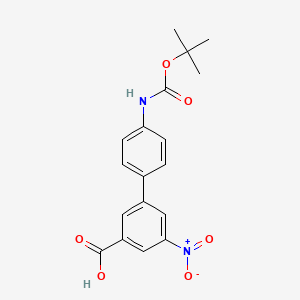
![6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412712.png)
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)